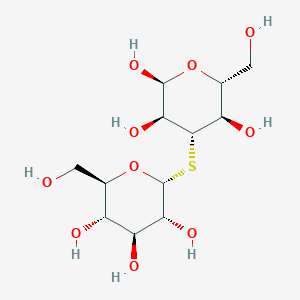
3-S-Glucopyranosyl-3-thioglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-S-Glucopyranosyl-3-thioglucose, also known as GTG, is a sulfur-containing glucose derivative that has been extensively studied for its potential therapeutic benefits. GTG is synthesized through a multi-step process that involves the conversion of glucose to thioglucose, followed by the attachment of a glucose molecule to the sulfur atom.
Mecanismo De Acción
The mechanism of action of 3-S-Glucopyranosyl-3-thioglucose is not fully understood, but it is thought to involve the activation of AMPK and the modulation of various signaling pathways involved in glucose and lipid metabolism. 3-S-Glucopyranosyl-3-thioglucose has been shown to increase glucose uptake in skeletal muscle cells by activating AMPK and promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. 3-S-Glucopyranosyl-3-thioglucose has also been shown to inhibit adipogenesis and promote lipolysis in adipocytes by modulating the expression of various genes involved in lipid metabolism.
Biochemical and Physiological Effects:
3-S-Glucopyranosyl-3-thioglucose has been shown to have various biochemical and physiological effects, including the improvement of glucose tolerance and insulin sensitivity, the reduction of body weight and adiposity, and the modulation of various signaling pathways involved in glucose and lipid metabolism. 3-S-Glucopyranosyl-3-thioglucose has also been shown to have antioxidant and anti-inflammatory properties, potentially through its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibit nuclear factor kappa B (NF-κB) signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-S-Glucopyranosyl-3-thioglucose has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. 3-S-Glucopyranosyl-3-thioglucose can be easily synthesized in large quantities and is compatible with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, 3-S-Glucopyranosyl-3-thioglucose also has some limitations, including its relatively high cost and the need for further optimization of the synthesis method to improve yield and purity.
Direcciones Futuras
There are several future directions for 3-S-Glucopyranosyl-3-thioglucose research, including the investigation of its potential therapeutic benefits in human clinical trials, the optimization of the synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the development of novel derivatives with improved pharmacological properties. 3-S-Glucopyranosyl-3-thioglucose research may also have important implications for the development of new treatments for diabetes, obesity, and other metabolic disorders.
Métodos De Síntesis
The synthesis of 3-S-Glucopyranosyl-3-thioglucose involves a multi-step process that begins with the conversion of glucose to thioglucose. Thioglucose is then treated with a mild oxidizing agent to produce a reactive intermediate, which is subsequently reacted with glucose to form the final product, 3-S-Glucopyranosyl-3-thioglucose. The yield of 3-S-Glucopyranosyl-3-thioglucose can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
3-S-Glucopyranosyl-3-thioglucose has been extensively studied for its potential therapeutic benefits, particularly in the treatment of diabetes and obesity. 3-S-Glucopyranosyl-3-thioglucose has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, potentially through its ability to activate AMP-activated protein kinase (AMPK) and increase glucose uptake in skeletal muscle cells. 3-S-Glucopyranosyl-3-thioglucose has also been shown to reduce body weight and adiposity in obese mice, potentially through its ability to inhibit adipogenesis and promote lipolysis in adipocytes.
Propiedades
Número CAS |
159495-64-4 |
|---|---|
Nombre del producto |
3-S-Glucopyranosyl-3-thioglucose |
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11+,12-/m1/s1 |
Clave InChI |
XRTVCRDMGYFFNB-NMCXEIBESA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)SC2C(C(C(C(O2)CO)O)O)O)O)O |
Sinónimos |
3-S-(alpha-D-glucopyranosyl)-3-thio-D-glucose 3-S-glucopyranosyl-3-thioglucose thionigerose thionigerose, (beta-D-gluco)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



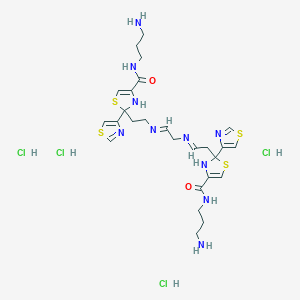
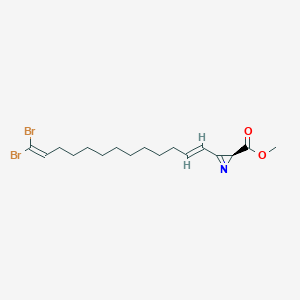
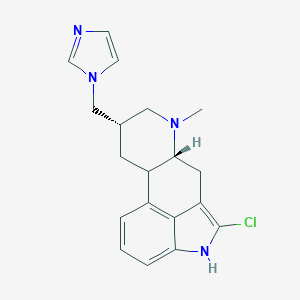

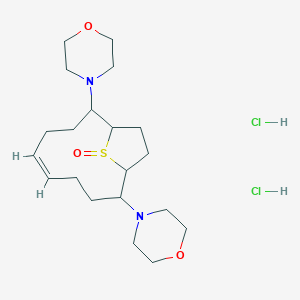




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

